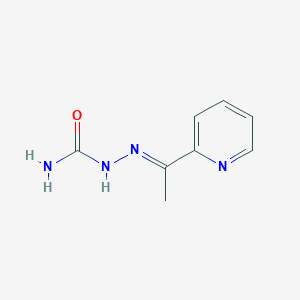

2-Acetylpyridine semicarbazone

描述

2-Acetylpyridine semicarbazone is an organic compound that belongs to the class of semicarbazones. Semicarbazones are known for their wide range of biological activities and their ability to form stable complexes with various metal ions. The compound is derived from 2-acetylpyridine and semicarbazide, and it exhibits interesting chemical and biological properties that make it a subject of extensive research.

准备方法

Synthetic Routes and Reaction Conditions: 2-Acetylpyridine semicarbazone can be synthesized through the reaction of 2-acetylpyridine with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction typically involves mixing equimolar amounts of 2-acetylpyridine and semicarbazide hydrochloride in an aqueous or alcoholic medium, followed by the addition of a few drops of hydrochloric acid. The mixture is then heated under reflux for several hours until the reaction is complete. The product is obtained by cooling the reaction mixture, filtering the precipitate, and recrystallizing it from a suitable solvent such as ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions: 2-Acetylpyridine semicarbazone undergoes various chemical reactions, including:

Reduction: The compound can be reduced electrochemically, as studied using cyclic voltammetry.

Complexation: It forms stable complexes with metal ions such as copper(II), cobalt(II), and chromium(III). .

Common Reagents and Conditions:

Complexation: Metal salts such as copper(II) chloride, cobalt(II) chloride, and chromium(III) chloride are used to form complexes with this compound.

Major Products:

Reduction: The major product is the reduced form of the semicarbazone moiety.

Complexation: The major products are metal-semicarbazone complexes, which exhibit unique structural and electronic properties

科学研究应用

作用机制

The mechanism of action of 2-acetylpyridine semicarbazone involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and DNA, leading to various biological effects. For example, the copper(II) complex of this compound can inhibit the activity of certain metalloenzymes, thereby exhibiting antimicrobial and anticancer activities . The exact molecular targets and pathways involved depend on the specific metal ion and the biological context.

相似化合物的比较

2-Acetylpyridine semicarbazone can be compared with other semicarbazones, such as:

2-Acetylpyridine thiosemicarbazone: Similar to this compound but contains a sulfur atom in place of the oxygen atom in the semicarbazone moiety.

Benzaldehyde semicarbazone: Derived from benzaldehyde and semicarbazide, this compound also forms metal complexes and has biological activities, but its structural and electronic properties differ from those of this compound.

The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metal ions and its diverse biological activities. Its structural versatility and the presence of both nitrogen and oxygen donor atoms make it a valuable ligand in coordination chemistry and a promising candidate for therapeutic applications.

生物活性

2-Acetylpyridine semicarbazone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, highlighting its antimicrobial, antiviral, and anticancer potential, as well as exploring relevant case studies and research findings.

Chemical Structure and Properties

This compound is derived from the reaction of 2-acetylpyridine with semicarbazide. The resulting compound features a carbonyl group that can participate in various interactions, making it a versatile ligand for metal coordination. This property enhances its biological activity by forming complexes that exhibit improved pharmacological profiles.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial effects of this compound and its metal complexes. For instance, nickel(II) complexes of thiosemicarbazones derived from 2-acetylpyridine have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Complexes

| Complex Type | Target Organism | Activity Level |

|---|---|---|

| Ni(II) Complex | Staphylococcus aureus | High |

| Ni(II) Complex | E. coli | Moderate |

| Cu(II) Complex | Bacillus subtilis | High |

| Free Ligand | Various Bacteria | Low |

The enhanced activity of metal complexes compared to the free ligand can be attributed to increased lipophilicity and better cell membrane penetration .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties, particularly against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). In vitro studies have shown that certain derivatives inhibit viral replication more effectively than cellular DNA or protein synthesis .

Case Study: Antiviral Efficacy

In a study involving guinea pigs, selected thiosemicarbazones derived from 2-acetylpyridine were tested for their ability to reduce HSV-1 lesions. The results showed significant reductions in lesion severity compared to controls, suggesting potential therapeutic applications in managing herpes virus infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Metal complexes, particularly those with nickel(II), have demonstrated cytotoxic effects against several cancer cell lines. For example, nickel(II) complexes were found to inhibit DNA polymerase activity and induce DNA strand scission in cancer cells .

Table 2: Cytotoxicity of this compound Complexes

| Complex Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Ni(II) Complex | L1210 Leukemia Cells | 10 |

| Ni(II) Complex | Ehrlich Ascites Carcinoma | 5 |

| Free Ligand | Various Cancer Cell Lines | >50 |

The mechanism of action involves the binding of the complex to cellular targets, leading to apoptosis and inhibition of tumor growth .

属性

IUPAC Name |

[(E)-1-pyridin-2-ylethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-4-2-3-5-10-7/h2-5H,1H3,(H3,9,12,13)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXQWZJWMCHCHH-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)N)/C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14534-93-1 | |

| Record name | 2-Acetylpyridine semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014534931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。